5-(4-hydroxyphenyl)pentanoic Acid

概要

説明

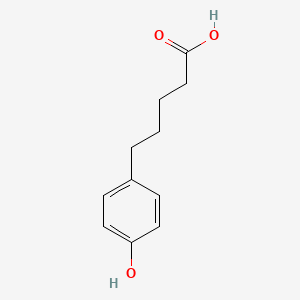

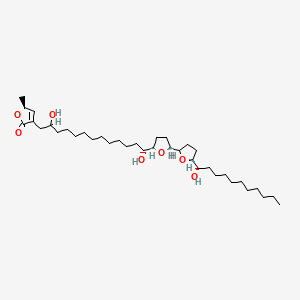

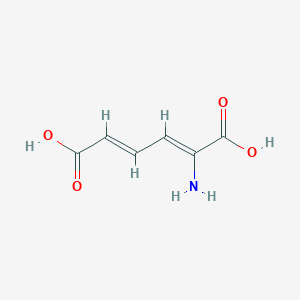

5-(4-Hydroxyphenyl)pentanoic acid is a compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The InChI code for 5-(4-hydroxyphenyl)pentanoic acid is 1S/C11H14O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8,12H,1-4H2,(H,13,14) . This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

5-(4-hydroxyphenyl)pentanoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 401.0±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.8±3.0 kJ/mol and a flash point of 210.5±20.5 °C .科学的研究の応用

Biopolymer Synthesis

5-(4-hydroxyphenyl)pentanoic Acid, also known as diphenolic acid, is a valuable precursor in the synthesis of biopolymers. It is derived from the levulinic acid supply chain and is considered a bio-based alternative to bisphenol A (BPA) due to its similar structure but more favorable toxicological profile . The compound is used to produce new classes of epoxy and phenolic resins, as well as polycarbonates, which are essential in creating sustainable materials with a reduced environmental footprint.

Medicinal Chemistry

In the realm of medicinal chemistry, 5-(4-hydroxyphenyl)pentanoic Acid has been explored for its potential pharmacological properties. Its structural similarity to BPA, a compound with known estrogenic activity, suggests that it could be a candidate for drug development, particularly in designing compounds with specific receptor binding characteristics .

Biotechnology

The compound’s role in biotechnology is linked to its use in proteomics research. It serves as a building block for the synthesis of complex molecules that can be used in the study of protein interactions and functions, contributing to advancements in understanding biological processes and disease mechanisms .

Materials Science

In materials science, 5-(4-hydroxyphenyl)pentanoic Acid is utilized for its properties as a monomer in the creation of high-performance polymers. These polymers have applications in various industries, including automotive, aerospace, and electronics, where materials with specific mechanical and thermal properties are required .

Environmental Science

The environmental applications of 5-(4-hydroxyphenyl)pentanoic Acid are significant, particularly in the development of green chemistry solutions. Its use in creating biodegradable plastics and environmentally friendly adhesives contributes to reducing pollution and promoting sustainability .

Analytical Chemistry

In analytical chemistry, 5-(4-hydroxyphenyl)pentanoic Acid is used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical procedures, ensuring accuracy and reliability in chemical analysis .

Pharmacology

The pharmacological interest in 5-(4-hydroxyphenyl)pentanoic Acid lies in its potential neuroprotective effects. Research has indicated that derivatives of this compound may offer protection against cell death in neurodegenerative conditions, opening avenues for therapeutic applications .

Organic Chemistry

In organic chemistry, 5-(4-hydroxyphenyl)pentanoic Acid is a versatile intermediate. It is involved in various synthetic pathways, including the preparation of complex organic molecules. Its reactivity and the presence of functional groups allow for selective transformations, making it a valuable tool for synthetic chemists .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-(4-hydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8,12H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSJQFONKASLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426836 | |

| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-hydroxyphenyl)pentanoic Acid | |

CAS RN |

4654-08-4 | |

| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4654-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 5-(4-hydroxyphenyl)pentanoic acid as described in the research?

A1: While 5-(4-hydroxyphenyl)pentanoic acid itself is not the primary focus of the research, it is identified as a significant metabolite of 4-n-nonylphenol in rainbow trout. This finding contributes to understanding the metabolic fate of 4-n-nonylphenol, an environmental contaminant, in biological systems.

Q2: How was 5-(4-hydroxyphenyl)pentanoic acid detected and identified in the study on rainbow trout?

A2: The researchers utilized a combination of techniques for identification. Initially, radiolabeled 4-n-nonylphenol was administered to the trout, and metabolites were extracted from bile. High-performance liquid chromatography (HPLC) was employed to separate the metabolites. The presence of glucuronide conjugates was confirmed through enzymatic hydrolysis using β-glucuronidase. Finally, gas chromatography-mass spectrometry (GC-MS) analysis of derivatized metabolites (TMS and acetyl derivatives) allowed for the structural identification of 5-(4-hydroxyphenyl)pentanoic acid as one of the key metabolites.

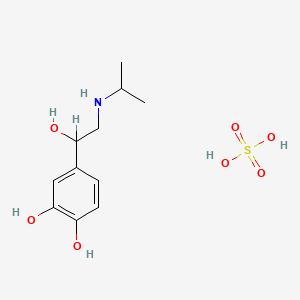

Q3: The research mentions "Ahppa" in relation to peptides. What is the connection between Ahppa and 5-(4-hydroxyphenyl)pentanoic acid?

A3: "Ahppa" stands for 2-amino-5-(4'-hydroxyphenyl)pentanoic acid. This amino acid is structurally very similar to 5-(4-hydroxyphenyl)pentanoic acid, with the key difference being the presence of an amino group at the 2-position in Ahppa. The research highlights the discovery of novel cyclic peptides, called largamides, in marine cyanobacteria. Some of these largamides incorporate Ahppa into their structure. The presence of Ahppa, a close analogue of 5-(4-hydroxyphenyl)pentanoic acid, in these peptides suggests a potential biosynthetic link between these compounds.

Q4: Are there any known challenges in detecting 5-(4-hydroxyphenyl)pentanoic acid or its related compound, Ahppa, in biological samples?

A4: Yes, the research on microcystins points out a significant challenge in detecting Ahppa within these cyclic peptides using standard mass spectrometry (MS) techniques. Unlike other amino acids that yield characteristic fragment ions during MS analysis, the doubly homologated side chain of Ahppa does not readily produce such diagnostic fragments. This makes it difficult to definitively identify the presence of Ahppa in microcystins solely through MS analysis, potentially leading to an underestimation of its occurrence in these toxins.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

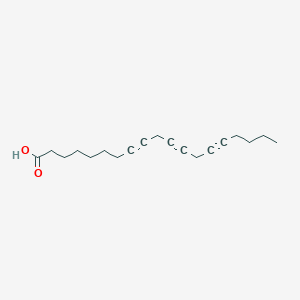

![1-O-[(Z)-tetradec-1-enyl]-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phosphocholine](/img/structure/B1241687.png)

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1241707.png)